3-(1H-imidazol-5-yl)propanehydrazide
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Overview
Description
3-(1H-imidazol-5-yl)propanehydrazide is a chemical compound with the molecular formula C6H10N4O and a molecular weight of 154.17 g/mol . It is characterized by the presence of an imidazole ring attached to a propanehydrazide moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(1H-imidazol-5-yl)propanehydrazide typically involves the reaction of 1H-imidazole-5-propanoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
3-(1H-imidazol-5-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted imidazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1H-imidazol-5-yl)propanehydrazide has several scientific research applications, including:
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-5-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. The hydrazide moiety can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex. This dual interaction enhances the compound’s inhibitory potency and specificity.
Comparison with Similar Compounds
3-(1H-imidazol-5-yl)propanehydrazide can be compared with other similar compounds, such as:
1H-imidazole-4-propanoic acid hydrazide: This compound has a similar structure but differs in the position of the imidazole ring attachment.
1H-imidazole-1-ylpropanehydrazide: This compound has the imidazole ring attached at a different position, leading to variations in its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c7-10-6(11)2-1-5-3-8-4-9-5/h3-4H,1-2,7H2,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBFGXBSMGOXAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553862 |
Source
|
Record name | 3-(1H-Imidazol-5-yl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113872-16-5 |
Source
|
Record name | 3-(1H-Imidazol-5-yl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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